molecular formula C20H21N5O2 B10995253 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B10995253
M. Wt: 363.4 g/mol
InChI Key: QATQEBJSCYJVBG-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features an indole and a triazolopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole ring can intercalate into DNA, affecting gene expression and cellular processes. The triazolopyridine moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H21N5O2/c1-27-11-10-24-14-15(16-6-2-3-7-17(16)24)12-20(26)21-13-19-23-22-18-8-4-5-9-25(18)19/h2-9,14H,10-13H2,1H3,(H,21,26)

InChI Key

QATQEBJSCYJVBG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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